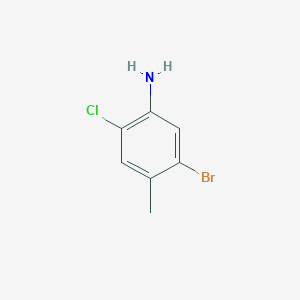

5-Bromo-2-chloro-4-methylaniline

Overview

Description

5-Bromo-2-chloro-4-methylaniline is a chemical compound with the molecular formula C7H7BrClN . It is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

Synthesis Analysis

The synthesis of this compound involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The raw starting material used in the synthesis is dimethyl terephthalate .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromine, chlorine, and a methylamine group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These reactions transform the starting material into the desired product.Scientific Research Applications

Synthesis and Chemical Reactions

5-Bromo-2-chloro-4-methylaniline serves as an important intermediate in the synthesis of various chemical compounds. For instance, it is used in the synthesis of 4-Bromo-2-chlorotoluene through a diazotization and Sandmeyer reaction, demonstrating its utility in organic synthesis and chemical transformations (Xue Xu, 2006). Additionally, it has been explored for generating (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions, highlighting its application in the synthesis of complex molecules with potential for exploring non-linear optical properties and reactivity (Komal Rizwan et al., 2021).

Environmental and Biological Studies

The compound is also relevant in studies concerning environmental and biological effects. Research has been conducted on haloaniline-induced nephrotoxicity, including the effects of haloanilines like this compound, on renal tissues, which aids in understanding the potential environmental and health impacts of such chemicals (S. K. Hong et al., 2000). Moreover, the emission of methyl bromide from biomass burning presents an environmental concern, with methyl bromide being a significant source of stratospheric bromine, implicating brominated compounds including those related to this compound in atmospheric chemistry and ozone depletion (Stein Mané & M. Andreae, 1994).

Pharmacological and Toxicological Aspects

Beyond its environmental implications, research into the pharmacological and toxicological aspects of related bromo and chloro compounds provides insights into potential medical and safety considerations. For example, studies on the macromolecular binding and metabolism of carcinogenic chloro-methylanilines, including compounds structurally related to this compound, contribute to our understanding of their carcinogenic potential and metabolic pathways (D. L. Hill et al., 1979).

Methodological and Analytical Applications

The role of this compound and its derivatives extends to methodological and analytical applications in chemistry. For instance, its involvement in the selective amination of polyhalopyridines catalyzed by palladium complexes showcases its utility in developing specific synthetic routes and enhancing selectivity in chemical reactions (Jianguo Ji et al., 2003).

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-4-methylaniline, indicates that it can cause skin irritation, serious eye damage, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid contact with skin and eyes .

properties

IUPAC Name |

5-bromo-2-chloro-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEPFFYBEOBNTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Bromophenyl)sulfonyl]-6-chloro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2728619.png)

![N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2728620.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-2-one](/img/structure/B2728621.png)

![Methyl 3-{[(2-ethoxyphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2728625.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2728630.png)

![N-[4-[3-(2,6-Diaminopurin-9-yl)azetidine-1-carbonyl]phenyl]-N-methylprop-2-enamide](/img/structure/B2728631.png)

![N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2728632.png)

![N-[(2-Chloro-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2728633.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2728635.png)